molecular formula C31H26N2O3 B4923380 4-(3,4-Dimethoxyphenyl)-6-(4-methylphenyl)-2-(4-phenylphenoxy)pyrimidine

4-(3,4-Dimethoxyphenyl)-6-(4-methylphenyl)-2-(4-phenylphenoxy)pyrimidine

Cat. No.: B4923380
M. Wt: 474.5 g/mol
InChI Key: VWYFKJGIFJKYBU-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-6-(4-methylphenyl)-2-(4-phenylphenoxy)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxyphenyl)-6-(4-methylphenyl)-2-(4-phenylphenoxy)pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

    Substitution reactions:

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automation to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions could target the aromatic rings or the pyrimidine core.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various substituted pyrimidines and aromatic compounds.

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)-6-(4-methylphenyl)-2-(4-phenylphenoxy)pyrimidine may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications, such as in the development of drugs targeting specific enzymes or receptors.

    Industry: Use in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)-6-(4-methylphenyl)-2-(4-phenylphenoxy)pyrimidine would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, modulating their activity, and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dimethoxyphenyl)-6-(4-methylphenyl)-2-phenylpyrimidine
  • 4-(3,4-Dimethoxyphenyl)-6-phenyl-2-(4-phenylphenoxy)pyrimidine

Uniqueness

The unique combination of substituents in 4-(3,4-Dimethoxyphenyl)-6-(4-methylphenyl)-2-(4-phenylphenoxy)pyrimidine may confer specific properties, such as enhanced binding affinity to certain biological targets or improved stability under physiological conditions.

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-(4-phenylphenoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26N2O3/c1-21-9-11-24(12-10-21)27-20-28(25-15-18-29(34-2)30(19-25)35-3)33-31(32-27)36-26-16-13-23(14-17-26)22-7-5-4-6-8-22/h4-20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYFKJGIFJKYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)OC3=CC=C(C=C3)C4=CC=CC=C4)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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